molecular formula C9H19N B1654682 4-Ethylcycloheptan-1-amine CAS No. 25834-95-1

4-Ethylcycloheptan-1-amine

Cat. No.: B1654682
CAS No.: 25834-95-1
M. Wt: 141.25
InChI Key: VUMCNIBSQNVQEI-UHFFFAOYSA-N
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Description

4-Ethylcycloheptan-1-amine is an organic compound with the molecular formula C9H19N It is a derivative of cycloheptane, where an ethyl group is attached to the fourth carbon and an amine group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylcycloheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of cycloheptanone followed by reductive amination. The process typically involves the following steps:

    Alkylation: Cycloheptanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form 4-ethylcycloheptanone.

    Reductive Amination: The 4-ethylcycloheptanone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethylcycloheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

4-Ethylcycloheptan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 4-Ethylcycloheptan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanamine: Lacks the ethyl group, making it less bulky and potentially less reactive.

    4-Methylcycloheptan-1-amine: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    4-Propylcycloheptan-1-amine: Contains a propyl group, making it bulkier and potentially more hydrophobic.

Uniqueness

4-Ethylcycloheptan-1-amine is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can affect its physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions.

Properties

IUPAC Name

4-ethylcycloheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-8-4-3-5-9(10)7-6-8/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMCNIBSQNVQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313791
Record name 4-Ethylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25834-95-1
Record name 4-Ethylcycloheptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25834-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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